2-Amino-4-fluoronicotinic acid
Description
Contextual Significance within Aminofluorinated Pyridines
The pyridine (B92270) ring is a fundamental scaffold in numerous biologically active compounds. The strategic introduction of fluorine atoms and amino groups into this structure can profoundly modify the parent molecule's physicochemical properties. Fluorine, with its high electronegativity and small size, is often incorporated into pharmaceutical candidates to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. chemimpex.com The presence of halogen atoms like fluorine can enhance a compound's reactivity, particularly in nucleophilic substitution reactions, by withdrawing electron density from the aromatic system. smolecule.com
Aminofluorinated pyridines are therefore considered valuable intermediates in the development of novel compounds. chemimpex.com Halogenated nicotinic acids and their derivatives are regarded as having substantial application potential, with research suggesting they possess properties that can be superior to their non-halogenated counterparts. guidechem.com The specific arrangement of the amino, fluoro, and carboxylic acid functional groups in 2-Amino-4-fluoronicotinic acid makes it a noteworthy precursor for creating more complex molecules with potential applications in pharmaceutical and agrochemical research. chemimpex.comchemshuttle.com
Historical Perspective of Nicotinic Acid Derivatives in Research
Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867 through the oxidation of nicotine. Its biological significance was not understood until 1937, when it was identified as the cure for pellagra, a widespread nutritional deficiency disease. This discovery marked the beginning of extensive research into nicotinic acid and its derivatives.
In 1955, it was discovered that high doses of nicotinic acid could lower cholesterol levels, establishing it as the first lipid-lowering agent. This finding spurred decades of research into developing nicotinic acid derivatives with improved therapeutic profiles and fewer side effects. chemicalbook.com Scientists have synthesized a vast array of derivatives by modifying the pyridine ring and the carboxylic acid group to explore a wide range of biological activities. chemicalbook.com These derivatives have been investigated for their potential in treating various conditions, including inflammatory diseases, kidney disease, and even as potential agents against Alzheimer's disease. chemicalbook.com The ongoing research into derivatives, such as those functionalized with halogens, highlights the enduring importance of the nicotinic acid scaffold in medicinal chemistry. guidechem.combldpharm.com
Detailed Research Findings
While this compound is available commercially as a chemical intermediate, detailed studies on its specific biological activities or material applications are not extensively documented in public literature. Its primary significance in research appears to be as a synthetic building block.
One key research finding is its potential synthesis via nucleophilic aromatic substitution. The bromine atom at the 2-position of a related compound, 2-bromo-4-fluoronicotinic acid, serves as a good leaving group. This allows for substitution reactions with nucleophiles such as ammonia (B1221849) to yield this compound. smolecule.com This synthetic pathway underscores its role as a derivative accessible from other halogenated nicotinic acids.
Chemical Properties of this compound
| Property | Data | Source(s) |
| CAS Number | 1805673-61-3 | chemexpress.cn |
| Molecular Formula | C₆H₅FN₂O₂ | chemexpress.cn |
| Molecular Weight | 156.11 g/mol | chemexpress.cn |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
2-amino-4-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
UDNABMOMQQMQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Fluoronicotinic Acid
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule by introducing the key functional groups—the amino and fluoro moieties—onto a nicotinic acid scaffold. These methods often involve sequential halogenation and amination steps or rely on nucleophilic aromatic substitution.
Halogenation and Amination Strategies
The introduction of fluorine and amino groups onto a pyridine (B92270) ring can be a challenging endeavor due to the ring's electronic properties. Halogenation, particularly fluorination, can alter the reactivity of the pyridine nucleus, influencing subsequent functionalization steps. Strategies in this category typically involve a multi-step sequence where one functional group is introduced, followed by the other. For instance, a pre-existing aminonicotinic acid could undergo electrophilic or nucleophilic fluorination, although this can be complicated by the directing effects of the amino and carboxylic acid groups. Conversely, a fluorinated nicotinic acid could be subjected to amination, often via a nitration and subsequent reduction sequence, to install the amino group. The precise order and methodology depend heavily on the desired regioselectivity and the stability of the intermediates.
Nucleophilic Aromatic Substitution Routes to the 2-Amino Moiety
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing nucleophiles, such as amines, onto aromatic and heteroaromatic rings. wikipedia.org This strategy is particularly effective for pyridines, which are inherently electron-deficient, especially when an electron-withdrawing group is present and the leaving group is at the 2- or 4-position. wikipedia.orgthieme-connect.de
In a typical SNAr approach to 2-Amino-4-fluoronicotinic acid, a precursor bearing a good leaving group (e.g., chlorine, bromine) at the C-2 position is treated with an ammonia (B1221849) source. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen. wikipedia.org The presence of the fluorine atom at the C-4 position further activates the ring towards nucleophilic attack.
| Precursor | Reagents | Conditions | Product | Yield |
| 2-Chloro-4-fluoronicotinic acid | Ammonia (or ammonia source) | High temperature, pressure | This compound | Varies |
| 2-Bromo-4-fluoronicotinic acid | Ammonia (or ammonia source) | High temperature, pressure, often with catalyst | This compound | Varies |
This table represents a generalized SNAr approach. Specific conditions and yields are highly dependent on the exact substrate and reagents used.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.govpharmaxchange.info These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. scispace.com
While a specific, documented MCR for the direct synthesis of this compound is not prominent in the literature, general MCRs for the synthesis of substituted pyridines, such as the Hantzsch dihydropyridine synthesis, could be adapted. scispace.comnih.gov Such a strategy would involve the condensation of a β-ketoester, an aldehyde, and an ammonia source. To achieve the desired substitution pattern of this compound, fluorinated building blocks would need to be employed. For example, a fluorinated aldehyde or ketoester could be used to introduce the C-4 fluoro substituent. Subsequent oxidation of the initially formed dihydropyridine ring and manipulation of other functional groups would be necessary to yield the final product.
Strategies via Precursor Functionalization
This approach involves the synthesis of a closely related analogue of the target molecule, which is then converted to this compound in a final step. This is often one of the most practical and high-yielding strategies.
Conversion from Related Nicotinic Acid Analogues (e.g., 2-Bromo-4-fluoronicotinic acid)
A common and effective method for synthesizing this compound is through the amination of a 2-halo-4-fluoronicotinic acid precursor. The 2-bromo derivative, 2-Bromo-4-fluoronicotinic acid, serves as an excellent substrate for this transformation. fluorochem.co.uk The bromo group at the 2-position is a good leaving group for nucleophilic aromatic substitution.
The reaction is typically carried out by treating the bromo-precursor with a source of ammonia, such as aqueous or gaseous ammonia, often at elevated temperatures and pressures in a sealed vessel. Transition metal catalysis, particularly with copper or palladium, can also be employed to facilitate the C-N bond formation under milder conditions, in what is known as a Buchwald-Hartwig or Ullmann-type coupling reaction.
| Precursor | Reagents & Catalyst | Solvent | Conditions | Reference |
| 2-Bromo-4-fluoronicotinic acid | Ammonia | Dioxane, Water | Copper(I) oxide, 120°C | Generic Ullmann Condensation |
| 2-Bromo-4-fluoronicotinic acid | NH3 (aq.) | N/A | High Temperature/Pressure | SNAr |
This table illustrates common methods for the amination of 2-bromo-pyridines.
Formylation and Hofmann Amide Degradation Sequences
The Hofmann rearrangement (or Hofmann degradation) is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This method can be ingeniously applied to the synthesis of aminopyridines from their corresponding pyridinecarboxylic acid amides. scienceinfo.comgeeksforgeeks.org
A synthetic sequence for this compound using this methodology could start from a precursor like 4-fluoropyridine-2-carboxylic acid. This acid would first be converted to its corresponding primary amide, 4-fluoropyridine-2-carboxamide. The conversion is typically achieved by activating the carboxylic acid (e.g., forming an acyl chloride or using a coupling agent) followed by reaction with ammonia. google.com
The resulting amide is then subjected to the Hofmann degradation conditions, which involve treatment with bromine or chlorine in a strong aqueous base like sodium hydroxide. byjus.com This process proceeds via an N-haloamide and a key isocyanate intermediate, which is then hydrolyzed to the primary amine, releasing carbon dioxide. byjus.com A patent describes a similar process where 4-fluoropyridine-2-formamide undergoes a Hofmann amide degradation to yield 2-amino-4-fluoropyridine (B1287999). google.com A similar strategy starting from 4-fluorocinchomeronic acid (4-fluoropyridine-2,3-dicarboxylic acid) could also be envisioned, where one of the carboxyl groups is selectively converted to an amino group via the amide.
| Starting Material | Intermediate | Reaction | Key Reagents | Final Product |
| 4-Fluoropyridine-2-carboxylic acid | 4-Fluoropyridine-2-carboxamide | Amidation | SOCl₂, NH₃ | 4-Fluoropyridine-2-carboxamide |
| 4-Fluoropyridine-2-carboxamide | N/A | Hofmann Degradation | Br₂, NaOH (aq) | 2-Amino-4-fluoropyridine* |
This reaction yields the aminopyridine. To obtain the target nicotinic acid, a different starting material, such as 4-fluoropyridine-2,3-dicarboxylic acid monoamide, would be required for the Hofmann degradation step.
Green Chemistry Considerations in Synthesis
In recent years, the principles of green chemistry have become increasingly integral to the design of synthetic routes for pharmaceuticals and fine chemicals. The focus is on developing more sustainable processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. For the synthesis of complex molecules like this compound, these considerations are driving research towards innovative methodologies that are both environmentally benign and economically viable. Key areas of exploration include the use of solvent-free reaction conditions and the application of aqueous media, which stand in contrast to traditional methods that often rely on volatile and toxic organic solvents.
Solvent-Free Methodologies
Solvent-free synthesis, or neat reaction, represents a significant advancement in green chemistry by eliminating the solvent from the reaction mixture entirely. This approach not only prevents pollution associated with solvent production, use, and disposal but can also lead to improved reaction rates, higher yields, and simplified work-up procedures.
Several studies have demonstrated the successful application of solvent-free conditions for the synthesis of nicotinic acid and aminopyridine derivatives, which are structurally related to this compound. A notable approach involves the use of boric acid as a catalyst for the synthesis of 2-(arylamino) nicotinic acid derivatives. nih.gov This protocol combines non-hazardous neat conditions with excellent yields and a straightforward workup, making it an attractive method for pharmaceutical manufacturing. nih.gov The reaction proceeds by heating a mixture of the reactants in the presence of a catalytic amount of boric acid, avoiding the need for any solvent. nih.gov
Furthermore, multicomponent reactions (MCRs) under solvent-free conditions have been developed for synthesizing various 2-aminopyridine (B139424) derivatives. scispace.com These one-pot reactions are highly efficient, combining multiple starting materials in a single step to form complex products, thereby reducing waste and energy consumption. scispace.com The use of microwave irradiation in conjunction with solvent-free conditions has also proven effective. For instance, the synthesis of 2-amino-4,6-diarylnicotinonitriles has been achieved under microwave irradiation without any solvent, using a reusable solid acid nanocatalyst. researchgate.net This method offers advantages such as significantly shorter reaction times, high product purity, and the ability to recover and reuse the catalyst. researchgate.net
These examples highlight a clear trend towards eliminating organic solvents in the synthesis of nicotinic acid analogues. The principles demonstrated in these studies, such as the use of safe, readily available catalysts and energy-efficient heating methods like microwave irradiation, are directly applicable to the development of green synthetic routes for this compound.
| Methodology | Key Features | Reactants (Example) | Catalyst | Conditions | Advantages |
|---|---|---|---|---|---|
| Boric Acid Catalysis | Nucleophilic substitution | 2-chloronicotinic acid, anilines | Boric Acid (H3BO3) | Neat, 120 °C | Excellent yield, simple workup, readily available catalyst. nih.gov |
| Multicomponent Reaction (MCR) | One-pot condensation | Aromatic aldehydes, malononitrile, primary amines | None (catalyst-free) | Fusion (heating without solvent) | High synthetic efficiency, procedural simplicity. scispace.com |
| Microwave-Assisted Synthesis | Four-component reaction | Aromatic acetophenone, aldehydes, malononitrile, ammonium (B1175870) acetate | Reusable solid acid nanocatalyst (CoFe2O4@SiO2-SO3H) | Microwave irradiation, solvent-free | Short reaction times, high yield, catalyst is recoverable and reusable. researchgate.net |
Aqueous Medium Synthesis
Water is often termed the "universal solvent" and is considered an ideal medium for green chemistry due to its non-toxicity, non-flammability, and abundance. Replacing organic solvents with water in chemical synthesis can significantly reduce the environmental impact of a process. While the low solubility of many organic compounds in water can be a challenge, various techniques have been developed to facilitate reactions in aqueous media.
For the synthesis of aminopyridine derivatives, water has been successfully utilized as a reaction medium, providing a greener alternative to traditional organic solvents. mdpi.com The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can influence reaction pathways and selectivity.
A particularly innovative area of research is the study of reactions at water-air interfaces, such as in aqueous microdroplets. nih.gov Research has shown that peptide synthesis from free amino acids, a reaction that is thermodynamically unfavorable in bulk aqueous solution, can occur at the surface of microdroplets. nih.gov This phenomenon is attributed to the unique environment at the interface, which can overcome the thermodynamic and kinetic barriers that hinder the reaction in bulk water. nih.gov This principle of reaction acceleration at aqueous interfaces could potentially be harnessed for the synthesis of compounds like this compound, particularly for steps involving amide bond formation or condensation reactions.
The development of aqueous synthetic methods aligns with the core principles of green chemistry by prioritizing the use of a safe and environmentally benign solvent. Further research into phase-transfer catalysts, surfactants, and "on water" catalytic systems could expand the scope and efficiency of aqueous synthesis for this compound and its intermediates.
| Methodology | Key Principles | Potential Application for this compound Synthesis | Advantages |
|---|---|---|---|
| Bulk Aqueous Synthesis | Utilizing water as the primary solvent to replace volatile organic compounds (VOCs). | Applicable to steps where reactants show sufficient water solubility or with the aid of phase-transfer catalysts. | Non-toxic, non-flammable, abundant, and environmentally safe solvent. mdpi.com |
| Aqueous Microdroplet Reactions | Reactions occur at the water-air interface, overcoming thermodynamic barriers present in bulk solution. nih.gov | Could facilitate condensation or amidation steps that are difficult in bulk aqueous media. | Accelerated reaction rates and potential for unique reaction pathways. nih.gov |
Derivatization and Structural Modification of 2 Amino 4 Fluoronicotinic Acid
Functional Group Interconversions and Manipulations
The strategic manipulation of the existing functional groups on the 2-Amino-4-fluoronicotinic acid core is fundamental to the synthesis of its derivatives. These transformations, which include esterification, amidation, and reactions involving the amino group, are critical for creating diverse molecular architectures.
Esterification of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime site for modification, with esterification being a common transformation. This reaction is not only crucial for creating ester derivatives but also serves as a method for protecting the carboxylic acid during reactions at other positions of the molecule. While specific literature on the esterification of this compound is not abundant, established methods for the esterification of amino acids are readily applicable.
One of the most fundamental methods is the Fischer-Speier esterification , which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This equilibrium-driven process is a standard procedure for preparing simple alkyl esters.
For more sensitive substrates or when milder conditions are required, other reagents can be employed. The use of triphosgene has been reported as an effective method for the preparation of alkyl esters of various amino acids. This approach offers a way to achieve esterification under gentle conditions. Another modern approach involves the use of ionic liquids as reaction media, which can facilitate the esterification of unprotected amino acids with alkyl halides, such as benzyl (B1604629) chloride, providing a non-traditional and potentially more environmentally benign route.
| Esterification Method | Reagents | Key Features |
| Fischer-Speier | Alcohol, Strong Acid (e.g., HCl, H₂SO₄) | Equilibrium-driven, suitable for simple alkyl esters. |
| Triphosgene | Triphosgene, Alcohol | Milder conditions, suitable for more sensitive substrates. |
| Ionic Liquids | Alkyl Halide, Ionic Liquid | Milder conditions, potential for improved sustainability. |
Amidation Reactions
The formation of an amide bond from the carboxylic acid moiety of this compound is a key transformation for introducing a wide range of substituents. As with esterification, direct literature on this specific molecule is scarce, but general methods for the amidation of amino acids are well-established and applicable.
Direct amidation of unprotected amino acids can be challenging due to the competing nucleophilicity of the amino group. However, methods have been developed to achieve this chemoselectively. The use of borate esters , such as tris(2,2,2-trifluoroethyl) borate, has been shown to facilitate the direct condensation of unprotected amino acids with amines to yield the corresponding amides in good yields. sci-hub.se This reaction is believed to proceed through a cyclic intermediate involving both the amino and carboxylic acid groups. sci-hub.se
Another approach involves the use of Lewis acid catalysts . For instance, titanium tetrafluoride (TiF₄) has been reported to catalyze the direct amidation of carboxylic acids, including N-protected amino acids, with amines in refluxing toluene. nih.gov Such catalytic methods offer an efficient pathway for amide bond formation.
| Amidation Method | Key Reagents/Catalysts | Applicability |
| Borate Ester Mediated | Tris(2,2,2-trifluoroethyl) borate, Amine | Direct amidation of unprotected amino acids. sci-hub.se |
| Lewis Acid Catalysis | TiF₄, Amine | Catalytic direct amidation of carboxylic acids. nih.gov |
Oxidation and Reduction of the Amino Group
The amino group of this compound can undergo various transformations, including oxidation and reduction, to introduce different nitrogen-based functional groups or to modify the pyridine (B92270) ring.
A common reaction of aromatic amines is diazotization , which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. rsc.orgorganic-chemistry.org This intermediate is highly versatile. For instance, the diazonium salt of 2-aminopyridine (B139424) derivatives can be hydrolyzed to the corresponding hydroxyl derivative (a pyridone), effectively converting the amino group to a hydroxyl group. rsc.org
Regarding reduction, the treatment of aminopyridines with strong reducing agents can lead to the saturation of the pyridine ring. For example, the reaction of aminopyridines with samarium diiodide (SmI₂) in the presence of water has been shown to result in the formation of the corresponding piperidine, demonstrating a method for the reduction of the aromatic ring.
Introduction of Heterocyclic Substituents
The this compound scaffold can serve as a precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Pyrazole (B372694) Ring Integration
The construction of a pyrazole ring fused to the pyridine core of this compound can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. A common synthetic strategy for this ring system involves the reaction of a 2-chloronicotinic acid derivative with a substituted hydrazine. researchgate.net Although this requires the initial conversion of the amino group of this compound into a chloro group, this transformation is achievable via a Sandmeyer-type reaction on the corresponding diazonium salt.
A plausible, albeit hypothetical, synthetic pathway would involve the following steps:
Diazotization of this compound to form the diazonium salt.
Chlorination of the diazonium salt to yield 2-chloro-4-fluoronicotinic acid.
Reaction with hydrazine to form 2-hydrazino-4-fluoronicotinic acid.
Intramolecular cyclization of the hydrazino derivative, often under thermal or acidic conditions, to afford the pyrazolo[3,4-b]pyridin-3-one ring system.
This approach highlights how functional group interconversion is a prerequisite for subsequent heterocyclic ring formation.
Pyrrolo[2,3-b]pyridine Derivative Formation
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a prominent structural motif in many biologically active compounds. While the de novo synthesis of this ring system starting from this compound is complex, this molecule can be utilized as a key building block in the synthesis of complex pyrrolo[2,3-b]pyridine derivatives.
A practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylamino]-5-fluoronicotinic acid, has been described. researchgate.netsemanticscholar.orgclockss.org In this synthesis, a derivative of 2-aminonicotinic acid is coupled with a pre-formed 4-aminomethyl-7-azaindole. researchgate.net This demonstrates the utility of the 2-aminonicotinic acid core in nucleophilic substitution reactions to create more elaborate structures containing the pyrrolo[2,3-b]pyridine moiety.
Coupling Reactions and Complex Scaffold Construction
The structural modification of this compound through coupling reactions is a key strategy for the construction of complex molecular scaffolds, which are often sought after in medicinal chemistry and materials science. These reactions leverage the reactivity of the pyridine ring and its substituents to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling, Cyanation)
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated aromatic compounds like this compound. The fluorine substituent at the 4-position and the potential for introducing a leaving group (e.g., bromine or triflate) at other positions on the pyridine ring make this compound a suitable substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For a derivative of this compound, such as a brominated analog, a Suzuki-Miyaura coupling could introduce a variety of aryl, heteroaryl, or alkyl groups. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and functional group tolerance. organic-chemistry.org For instance, fluorinated biphenyl (B1667301) derivatives have been synthesized using Suzuki-Miyaura coupling reactions catalyzed by heterogeneous palladium nanoparticles. mdpi.com The synthesis of fluorinated 4-aryl phenylalanine amino acid derivatives has also been achieved through Suzuki-Miyaura cross-coupling reactions of phenylalanine precursors with highly fluorinated aryl boronic acids and esters. nih.gov
Cyanation: The introduction of a nitrile group onto the pyridine ring of this compound can be achieved through palladium-catalyzed cyanation. This transformation is valuable as the nitrile group can be further converted into other functional groups such as carboxylic acids, amines, or amides. The reaction typically employs a cyanide source, such as potassium cyanide, zinc cyanide, or less toxic alternatives like cuprous thiocyanate, in the presence of a palladium catalyst. researchgate.nettcichemicals.com The development of efficient catalyst systems is crucial to overcome challenges like catalyst deactivation by the cyanide anion. researchgate.net Palladium-catalyzed cyanation has been successfully applied to a wide range of (hetero)aryl chlorides and bromides. nih.gov For example, the cyanation of bromoporphyrins has been realized using cyanoethylzinc bromide as an effective cyanating agent. nih.gov
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound.
| Reaction Type | Coupling Partner | Catalyst/Ligand Example | Base Example | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Amino-4-fluoro-X-aryl-nicotinic acid |
| Suzuki-Miyaura | Alkylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-Amino-4-fluoro-X-alkyl-nicotinic acid |
| Cyanation | Zn(CN)₂ | Pd₂(dba)₃ / dppf | - | 2-Amino-4-fluoro-X-cyano-nicotinic acid |
| Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂ / cataCXium A | K₂CO₃ | 2-Amino-4-fluoro-X-cyano-nicotinic acid |
Chiral Resolution and Asymmetric Synthesis of Related Fluorinated Amino Acids
The synthesis of enantiomerically pure fluorinated amino acids is of significant interest due to their applications in peptide and protein engineering and medicinal chemistry. beilstein-journals.orgnih.gov Both chiral resolution of racemic mixtures and asymmetric synthesis are viable approaches to obtain single enantiomers of this compound and related compounds.
Chiral Resolution: This process involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral amine or a chiral acid. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. For example, frozen aqueous solutions of proline and leucine (B10760876) have been shown to resolve the enantiomers of 1,1'-bi-2-naphthol. rsc.org Glycopeptides have also been used as chiral selectors for the resolution of aromatic amino acids. nih.gov
Asymmetric Synthesis: This approach aims to selectively produce one enantiomer of a chiral product. For fluorinated amino acids, various asymmetric synthetic strategies have been developed. One powerful method involves the use of chiral nickel(II) complexes as templates to control the stereochemistry of the newly formed chiral center. beilstein-journals.orgnih.govchemrxiv.org This strategy has been successfully applied to the gram-scale synthesis of a diverse range of fluorinated amino acids with high enantiomeric purity. chemrxiv.org Enzymatic approaches also offer a precise and selective means of synthesizing fluorinated compounds. the-innovation.org The stereoselective synthesis of quaternary α-amino acids and their fluorinated analogues has also been reported, demonstrating the versatility of asymmetric methodologies. researchgate.net
Below is a summary of approaches for obtaining enantiomerically pure fluorinated amino acids.
| Method | Description | Key Features |
| Chiral Resolution | Separation of a racemic mixture. | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and removal of the agent. wikipedia.org |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Utilizes chiral auxiliaries, catalysts, or reagents to control stereochemistry. Chiral Ni(II) complexes are effective for many fluorinated amino acids. beilstein-journals.orgnih.govchemrxiv.org |
| Enzymatic Synthesis | Use of enzymes to catalyze stereoselective reactions. | High enantioselectivity and mild reaction conditions. the-innovation.org |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Fluoronicotinic Acid Transformations
Nucleophilic Substitution Patterns and Regioselectivity
The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or bearing a good leaving group. In the context of 2-Amino-4-fluoronicotinic acid, the positions ortho and para to the ring nitrogen (positions 2, 4, and 6) are the most activated sites for nucleophilic attack.
The synthesis of this compound itself often proceeds via a nucleophilic aromatic substitution reaction. A common precursor, 2-bromo-4-fluoronicotinic acid, exemplifies this, where the bromine atom at the 2-position serves as an excellent leaving group. smolecule.com Reaction with a nucleophile like ammonia (B1221849) or an amine readily displaces the bromide to yield the corresponding 2-amino derivative. smolecule.com
The fluorine atom at the 4-position is generally less labile than a bromine or chlorine atom in SNAr reactions. However, its strong electron-withdrawing nature further activates the ring towards nucleophilic attack. While direct displacement of the fluorine is challenging, its presence influences the regioselectivity of other potential substitutions.
Another important leaving group used to facilitate SNAr reactions on pyridine rings is the trimethylammonium group. acs.org This group can be displaced by various nucleophiles, including fluorides, under relatively mild conditions. acs.org This strategy is particularly useful in radiolabeling, for instance, in the synthesis of 6-[18F]fluoronicotinic acid derivatives from a trimethylammonium precursor. researchgate.net
The regioselectivity of nucleophilic substitution on the this compound scaffold is predictable based on established principles. The 2-position is highly activated by the adjacent ring nitrogen. Should a suitable leaving group be present at this position, it would be the primary site for substitution. The 6-position is also activated, though generally less so than the 2-position.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Nicotinic Acids
| Precursor | Nucleophile | Position of Leaving Group | Primary Product | Reference |
| 2-Bromo-4-fluoronicotinic acid | Ammonia | 2 | This compound | smolecule.com |
| 6-Trimethylammoniumnicotinic acid ester | Fluoride | 6 | 6-Fluoronicotinic acid ester | researchgate.net |
| 2-Nitropyridine | Fluoride | 2 | 2-Fluoropyridine | researchgate.net |
| 4-Nitropyridine | Fluoride | 4 | 4-Fluoropyridine | researchgate.net |
Electrophilic Aromatic Substitution Behavior
Electrophilic aromatic substitution (EAS) on pyridine is generally difficult due to the ring's electron-deficient nature. The ring nitrogen acts as a strong deactivating group, and under acidic conditions (common for EAS), it becomes protonated, further increasing its deactivating effect. However, the substituents on the this compound ring significantly modify this inherent reactivity.
The directing effects of the substituents are as follows:
Amino group (-NH2): A powerful activating group and an ortho, para-director.
Fluorine atom (-F): A deactivating group due to its inductive effect, but an ortho, para-director due to resonance.
Carboxylic acid group (-COOH): A deactivating group and a meta-director.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| -NH2 | 2 | Activating (+M > -I) | ortho, para (to positions 3 and 5) |
| -F | 4 | Deactivating (-I > +M) | ortho, para (to positions 3 and 5) |
| -COOH | 3 | Deactivating (-M, -I) | meta (to position 5) |
Despite the theoretical prediction, practical application of EAS on this molecule is challenging. The strongly acidic conditions often required for EAS can lead to protonation of the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH3+), which would complicate the reactivity profile.
Rearrangement Processes and Pathways
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. acs.orgallen.in Several classical rearrangement reactions are relevant to the functional groups present in this compound, particularly those involving the carboxylic acid and amino functionalities.
A notable example is the Curtius rearrangement , which converts a carboxylic acid into an amine with one less carbon atom via an isocyanate intermediate. masterorganicchemistry.com This reaction has been applied to a related compound, 2-chloro-5-fluoronicotinic acid. nih.gov In this process, the carboxylic acid is first converted to an acyl azide (B81097). Upon heating, the acyl azide loses nitrogen gas and rearranges to form an isocyanate. masterorganicchemistry.com This reactive intermediate can then be trapped with various nucleophiles. For instance, reaction with tert-butanol (B103910) yields a Boc-protected amine. nih.gov
Another related process is the Hofmann rearrangement , where a primary amide is converted to an amine with one less carbon atom using bromine and a strong base, also proceeding through an isocyanate intermediate. masterorganicchemistry.com While not directly documented for this compound, its amide derivative could potentially undergo this transformation.
The Beckmann rearrangement , the conversion of an oxime to an amide, is another possibility if the carboxylic acid were to be transformed into a ketone derivative. allen.in These rearrangements highlight the potential for significant structural modifications of the this compound scaffold.
Table 3: Potential Rearrangement Reactions
| Rearrangement | Starting Functional Group | Key Intermediate | Product Functional Group | Reference |
| Curtius | Carboxylic Acid (via Acyl Azide) | Isocyanate | Amine / Carbamate | masterorganicchemistry.comnih.gov |
| Hofmann | Amide | Isocyanate | Amine | masterorganicchemistry.com |
| Beckmann | Ketone (via Oxime) | --- | Amide | allen.in |
Reaction Kinetics and Thermodynamic Profiles
The rates and equilibrium positions of reactions involving this compound are dictated by kinetic and thermodynamic factors. While specific experimental data for this molecule is scarce, general principles can be applied.
Reaction Kinetics: The rate of nucleophilic aromatic substitution is highly dependent on the nature of the leaving group, the nucleophile, and the solvent. For instance, the use of a highly activated precursor like a trimethylammonium salt can allow for rapid reactions even at low temperatures. researchgate.net In electrophilic substitutions, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex. uci.edu The strong activation provided by the amino group would be expected to increase the rate of this step compared to unsubstituted nicotinic acid.
Thermodynamic Profiles: The stability of intermediates and products determines the thermodynamic favorability of a reaction. In EAS, the stability of the intermediate carbocation (arenium ion) is crucial. The amino and fluoro groups can stabilize the positive charge of the arenium ion at position 5 through resonance. Theoretical studies on related molecules like 2-fluoronicotinic acid have used computational methods such as Density Functional Theory (DFT) to calculate thermodynamic properties like enthalpy, Gibbs free energy, and entropy. researchgate.net Such calculations can provide insights into the relative stabilities of different conformers and isomers, helping to predict the most favorable reaction pathways. For example, studies on nicotinic acid and 2-fluoronicotinic acid have shown that the trans conformers (regarding the C-C bond between the ring and the carboxyl group) are generally more stable. researchgate.net
Catalytic Role in Specific Organic Transformations
While amino acids, in general, are widely explored as organocatalysts, there is no specific information in the reviewed literature to suggest that this compound itself is used as a catalyst in organic transformations. routledge.com The focus in the literature is primarily on its role as a building block or intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. researchgate.net
For instance, p-Toluenesulfonic acid (p-TSA) has been used as an inexpensive and efficient catalyst for the synthesis of various heterocyclic compounds derived from other 2-amino-heterocycles, highlighting a common strategy in this area of chemistry. academie-sciences.fr However, the role of the amino-heterocycle in these cases is that of a reactant, not a catalyst. The inherent functionalities of this compound—a primary amine and a carboxylic acid—do present the possibility for it to act as a bifunctional catalyst in certain reactions, but this potential remains largely unexplored in the available scientific literature.
Spectroscopic and Structural Characterization Techniques for 2 Amino 4 Fluoronicotinic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Amino-4-fluoronicotinic acid and its derivatives.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a substituted nicotinic acid derivative, the chemical shifts, splitting patterns, and integration of the signals provide information about the number and environment of protons. For instance, aromatic protons will resonate in a characteristic downfield region, while protons of an amino group will appear as a broader signal. The fluorine atom in this compound influences the chemical shifts of nearby protons and carbons due to its high electronegativity and through-bond coupling.
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the carbon atom of the carboxylic acid group will have a distinct chemical shift compared to the aromatic carbons. The presence of the fluorine and amino substituents will also cause characteristic shifts in the positions of the carbon signals in the pyridine (B92270) ring. For example, in the ¹H NMR spectrum of a related compound, 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, singlet signals for the NH₂ group and a CH group were observed at specific chemical shifts, aiding in its structural confirmation. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Nicotinic Acid Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.0-8.5 | Doublet | Aromatic H |
| ¹H | ~7.0-7.5 | Doublet | Aromatic H |
| ¹H | ~5.0-6.0 | Broad Singlet | NH₂ |
| ¹³C | ~165-175 | Singlet | C=O (Acid) |
| ¹³C | ~150-160 | Singlet | Aromatic C-N |
| ¹³C | ~140-150 | Doublet (JC-F) | Aromatic C-F |
| ¹³C | ~110-130 | Singlet/Doublet | Aromatic C-H |
Note: This is a generalized table. Actual chemical shifts and coupling constants would be specific to the exact derivative and solvent used.
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the molecule. libretexts.orgscribd.comcreative-biostructure.com COSY typically shows correlations between protons separated by two or three bonds, while TOCSY can reveal correlations between all protons within a spin system. libretexts.orgscribd.comcreative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. creative-biostructure.com This is invaluable for assigning carbon and nitrogen resonances based on the assignments of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. ucl.ac.uk This is essential for determining the three-dimensional structure and conformation of the molecule. ucl.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The functional groups within this compound, such as the carboxylic acid (C=O, O-H), amino (N-H), and carbon-fluorine (C-F) bonds, will exhibit characteristic absorption bands in the IR and Raman spectra.
Carboxylic Acid Group: A strong, broad O-H stretching band is typically observed in the IR spectrum around 2500-3300 cm⁻¹, and a sharp C=O stretching band appears around 1700 cm⁻¹.
Amino Group: N-H stretching vibrations usually appear as one or two bands in the region of 3300-3500 cm⁻¹.
Aromatic Ring: C-H and C=C stretching vibrations of the pyridine ring are found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Carbon-Fluorine Bond: The C-F stretching vibration typically gives a strong absorption in the 1000-1400 cm⁻¹ region.
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. researchgate.net For example, the symmetric stretching of the aromatic ring can often be more clearly observed in the Raman spectrum. Studies on similar molecules like 2-amino-5-fluorobenzoic acid and 2-amino-4,5-difluorobenzoic acid have utilized Fourier-transform Raman and infrared spectroscopy to analyze their vibrational spectra in detail. nih.govnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| O-H Stretch (acid) | 2500-3300 (broad) | IR |
| N-H Stretch (amine) | 3300-3500 | IR, Raman |
| C-H Stretch (arom.) | 3000-3100 | IR, Raman |
| C=O Stretch (acid) | ~1700 | IR, Raman |
| C=C Stretch (arom.) | 1400-1600 | IR, Raman |
| C-F Stretch | 1000-1400 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ijnrd.org Organic molecules with conjugated π systems, such as the pyridine ring in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The primary transitions observed are typically π → π* and n → π* transitions. numberanalytics.com
The presence of the amino and fluoro substituents on the aromatic ring will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The amino group, being an electron-donating group, can cause a red shift (shift to longer wavelength) of the π → π* transition. The fluorine atom's effect is more complex, involving both inductive and resonance effects. The UV-Vis spectrum can be used to confirm the presence of the aromatic chromophore and study how its electronic structure is affected by the substituents.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com In a typical mass spectrometry experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing the molecular weight. savemyexams.com
High-resolution mass spectrometry can provide the exact molecular formula. Furthermore, the fragmentation pattern of the molecular ion can yield valuable structural information. savemyexams.com The fragmentation of this compound would likely involve the loss of small, stable molecules such as H₂O from the carboxylic acid group, CO₂, or HCN. The fragmentation patterns of amino acids and their derivatives can be complex but provide a fingerprint for identification. nih.govnih.gov
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, a detailed model of the molecular structure can be generated. nih.gov This includes bond lengths, bond angles, and torsional angles.
This technique also reveals information about the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid and amino groups, and potential π-π stacking interactions between the pyridine rings. jhu.edu The crystal structures of related dihalonicotinic acids have been studied to understand these intermolecular forces. dtic.mil The structure of a similar compound, 5-bromo-2-fluoronicotinic acid monohydrate, has been determined by X-ray crystallography. researchgate.net
Computational and Theoretical Chemistry Studies of 2 Amino 4 Fluoronicotinic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine a molecule's properties based on its electron density.
Geometry Optimization and Conformational Analysis
Before predicting molecular properties, it is essential to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. Geometry optimization is a computational process that locates the minimum energy structure of a molecule. For a molecule with flexible bonds, such as 2-Amino-4-fluoronicotinic acid, multiple stable conformations may exist.
Conformational analysis involves a systematic search for these different stable structures (conformers) and ranking them by their relative energies. This process helps identify the most likely shapes the molecule will adopt, which is crucial for understanding its biological activity and physical properties. The optimization process is complete when the forces on the atoms are negligible, and the structure corresponds to a local or global minimum on the potential energy surface.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Electronegativity, Dipole Moments)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this analysis include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a large gap suggests high stability and low reactivity.
Electronegativity: This property, which describes an atom's ability to attract electrons, can be estimated from the HOMO and LUMO energies. It provides insight into the charge distribution within the molecule.
Table 1: Key Electronic Structure Parameters and Their Significance
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, stability, and electronic transitions. |
| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | Influences bond polarity and charge distribution. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Affects intermolecular forces, solubility, and interaction with electric fields. |
Vibrational Frequency Computations and Spectral Band Assignments
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By computing these frequencies, it is possible to generate a theoretical spectrum that can be compared with experimental data to confirm the molecule's structure. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, and twisting of bonds. This analysis allows for the assignment of specific spectral bands to particular functional groups within the molecule, providing a detailed fingerprint of its structure.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion. This provides a detailed view of how a molecule like this compound would behave in a specific environment, such as in water or interacting with a protein. MD simulations can reveal information about conformational changes, solvent effects, and the stability of molecular complexes, offering insights that are not accessible from static, time-independent calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study, various molecular descriptors (numerical representations of chemical information) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that predicts the activity of new, untested compounds. For derivatives of this compound, a QSAR model could be developed to predict their potential therapeutic efficacy, helping to guide the design of more potent analogs.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be employed to explore the step-by-step mechanism of a chemical reaction. By calculating the energies of reactants, products, and any intermediate or transition states, it is possible to map out the entire reaction pathway. This allows researchers to determine the energy barriers (activation energies) for different potential routes, thereby identifying the most likely mechanism. For this compound, this approach could be used to understand its synthesis, degradation, or metabolic pathways.
Molecular Docking and Protein-Ligand Interaction Predictions
Following a comprehensive search of available scientific literature and databases, no specific molecular docking or protein-ligand interaction prediction studies were found for the chemical compound this compound. Consequently, detailed research findings, including data on specific protein targets, binding affinities, and key amino acid interactions, are not available to be presented in this article. The generation of data tables and a detailed discussion on this topic is therefore not possible at this time.
Biological Activity and Mechanistic Insights of 2 Amino 4 Fluoronicotinic Acid and Its Derivatives Pre Clinical Focus
Enzyme Inhibition Studies
Nicotinic Acid Phosphoribosyltransferase (NaPRTase) Modulation
2-Amino-4-fluoronicotinic acid, as a derivative of nicotinic acid, is implicated in the modulation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical pathway for cellular metabolism and survival. A key enzyme in the NAD+ salvage pathway, which utilizes nicotinic acid, is Nicotinic Acid Phosphoribosyltransferase (NaPRTase). Inhibition of NaPRTase is a therapeutic strategy being explored, particularly in oncology, to disrupt cancer cell metabolism.
Research has confirmed that derivatives of nicotinic acid, including 2-aminonicotinic acid and 2-fluoronicotinic acid, function as inhibitors of human NaPRTase. ebi.ac.uknih.gov In a study validating a fluorometric enzymatic assay for NaPRTase, both 2-aminonicotinic acid and 2-fluoronicotinic acid were identified as inhibitors of the enzyme. ebi.ac.uk The inhibitory potential of these and other related compounds was quantified, revealing Ki values in the micromolar range. ebi.ac.ukresearchgate.net
While these compounds inhibit NaPRTase, their ability to sensitize cancer cells to other metabolic inhibitors, such as those targeting nicotinamide phosphoribosyltransferase (NAMPT), varies. In a study using OVCAR-5 ovarian cancer cells, neither 2-aminonicotinic acid nor 2-fluoronicotinic acid significantly enhanced the cytotoxic effects of the NAMPT inhibitor FK866. ebi.ac.uk This suggests that while they do interact with NaPRTase, their potency or cellular effects may not be sufficient to create a synthetic lethal interaction in this specific context.
| Compound | Inhibition Constant (Ki) against NaPRTase | Reference |
| 2-Hydroxynicotinic acid | 149 - 348 µM | ebi.ac.uk |
| 2-Aminonicotinic acid | 149 - 348 µM | ebi.ac.uk |
| 2-Fluoronicotinic acid | 149 - 348 µM | ebi.ac.uk |
| Pyrazine-2-carboxylic acid | 149 - 348 µM | ebi.ac.uk |
| Salicylic acid | 149 - 348 µM | ebi.ac.uk |
Kinase Inhibition Profiling
The aminopyridine scaffold, a core component of this compound, is a well-established pharmacophore in the development of kinase inhibitors. ambeed.com Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While direct kinase inhibition profiling data for this compound is not extensively available in the public domain, the activity of structurally related compounds provides strong rationale for its potential as a kinase inhibitor. For instance, a derivative, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, has been identified as a key intermediate in the synthesis of potent inhibitors of the c-Met kinase. ebi.ac.uk The c-Met receptor tyrosine kinase is a high-value target in oncology, and its inhibitors are used in the treatment of various cancers. This highlights the potential of the 2-amino-5-fluoronicotinic acid moiety to serve as a building block for targeted kinase inhibitors.
Furthermore, broader screening of chemical libraries has consistently identified 2-aminopyridine (B139424) derivatives as privileged structures for kinase inhibition. ambeed.com The specific substitution pattern, including the fluorine at the 4-position and the carboxylic acid at the 3-position, would be expected to modulate the binding affinity and selectivity for different kinases. A comprehensive kinase panel screening would be necessary to fully elucidate the inhibitory profile of this compound.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.govmdpi.com As rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, DHODH has emerged as a promising target for cancer therapy. nih.gov
There is substantial evidence from patent literature and scientific publications that amino nicotinic acid derivatives are potent inhibitors of DHODH. nih.govresearchgate.netmdpi.com Specifically, compounds described as 2-anilino nicotinic acids have been identified as human DHODH inhibitors. ebi.ac.uk For example, the compound DHODH-IN-17, a 2-anilino nicotinic acid, inhibits human DHODH with an IC50 of 0.40 μM and is being investigated for its potential in treating acute myeloid leukemia (AML). ebi.ac.uk
| Compound Class | Target Enzyme | Relevance |
| Amino nicotinic acid derivatives | DHODH | Treatment of diseases susceptible to improvement by DHODH inhibition. nih.gov |
| 2-Anilino nicotinic acids | Human DHODH | Investigated for the treatment of acute myeloid leukemia (AML). ebi.ac.uk |
Proteasome Activity Assessment
The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins and is a validated target in cancer therapy. While various classes of compounds have been developed as proteasome inhibitors, there is currently a lack of direct scientific evidence from the reviewed literature to suggest that this compound or its close derivatives are significant inhibitors of proteasome activity.
One study investigating the effects of various natural compounds on proteasomal activity found that nicotinic acid, the parent compound of this compound, did not inhibit the trypsin-like and post-glutamase activities of the proteasome in RAW 264.7 whole cells. researchgate.net This finding, although not on the fluorinated amino derivative, suggests that the basic nicotinic acid scaffold may not be conducive to proteasome inhibition. A comprehensive assessment of this compound against the different catalytic activities of the proteasome would be necessary to definitively rule out any interaction.
Cellular Activity Investigations (In Vitro Assays)
The cellular activity of this compound and its derivatives has been explored in the context of cancer cell proliferation and cytotoxicity. While direct studies on the specific title compound are limited, research on closely related structures provides insights into its potential biological effects in a cellular context.
For example, a study on a series of 2-amino-4,6-diphenylnicotinonitriles, which share the 2-aminopyridine core, demonstrated significant cytotoxic activity against human breast cancer cell lines. mdpi.com The half-maximal inhibitory concentrations (IC50) were determined for several derivatives against the MDA-MB-231 and MCF-7 cell lines, with some compounds showing potency comparable to or greater than the standard chemotherapeutic agent doxorubicin. mdpi.com
In another study, quinolin-8-yl-nicotinamide analogues were evaluated for their cytotoxicity against a panel of pancreatic cancer cell lines. nih.gov An optimized compound from this series, which contains a nicotinamide moiety, showed potent cytotoxicity with IC50 values in the sub-micromolar range against MIA PaCa-2, Panc-1, and BxPC-3 cells. nih.gov These findings highlight the potential of the nicotinic acid scaffold as a basis for the development of novel anti-cancer agents.
Table of Cytotoxic Activity of 2-Aminonicotinonitrile Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2 | MDA-MB-231 | 8.01 ± 0.5 | mdpi.com |
| MCF-7 | 16.20 ± 1.3 | mdpi.com | |
| Compound 3 | MDA-MB-231 | 1.81 ± 0.1 | mdpi.com |
| MCF-7 | 2.85 ± 0.1 | mdpi.com | |
| Compound 4 | MDA-MB-231 | 6.93 ± 0.4 | mdpi.com |
| MCF-7 | 5.59 ± 0.3 | mdpi.com | |
| Doxorubicin (Control) | MDA-MB-231 | 3.18 ± 0.1 | mdpi.com |
Table of Cytotoxic Activity of Quinolin-8-yl-nicotinamide Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| QN523 | MIA PaCa-2 | 0.11 | nih.gov |
| Panc-1 | 0.20 | nih.gov | |
| BxPC-3 | 0.05 | nih.gov | |
| Gemcitabine (Control) | MIA PaCa-2 | 0.11 | nih.gov |
| Panc-1 | 0.20 | nih.gov |
Antiproliferative Effects on Cancer Cell Lines
Derivatives of this compound have demonstrated notable antiproliferative activity across a range of cancer cell lines. Research has shown that the incorporation of a fluorine atom can enhance the metabolic stability and bioavailability of these compounds, potentially increasing their efficacy as anticancer agents. chemimpex.com For instance, certain nicotinic acid derivatives have been found to inhibit the proliferation of cancer cells. smolecule.com
Studies on related structures, such as pyrrolo[3,2-c]pyridine derivatives, have shown potent inhibitory effects against various cancer cell lines, including ovarian, prostate, and breast cancer, with some compounds exhibiting IC50 values in the submicromolar range. tandfonline.comdavidpublisher.com For example, compound 1r from a series of pyrrolo[3,2-c]pyridine derivatives displayed strong potency against ovarian (OVCAR-3), prostate (PC-3), and breast (MCF-7) cancer cell lines with IC50 values of 0.15, 1.78, and 0.46 µM, respectively. tandfonline.com Another study on sulfonyl-α-L-amino acid derivatives identified compounds with significant activity against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines. ekb.eg
Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as a highly active compound against glioblastoma cells. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cancer progression.
Table 1: Antiproliferative Activity of Selected Nicotinic Acid Derivatives and Related Compounds
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine derivatives | Ovarian (OVCAR-3), Prostate (PC-3), Breast (MCF-7) | Potent inhibition with IC50 values in the submicromolar range. | tandfonline.comdavidpublisher.com |
| Sulfonyl-α-L-amino acid derivatives | Hepatocellular carcinoma (HEPG2), Breast adenocarcinoma (MCF7), Pancreatic cancer (PaCa2) | Significant cytotoxic activity. | ekb.eg |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Human glioblastoma (U-87), Triple-negative breast cancer (MDA-MB-231) | Cytotoxic effects, particularly against glioblastoma cells. | nih.gov |
| 2-Amino-1,4-naphthoquinone-benzamide derivatives | Breast cancer (MDA-MB-231), Colon cancer (HT-29) | Excellent cytotoxic activity, often more potent than cisplatin. | d-nb.info |
Antimicrobial Properties against Bacterial Strains
The fluorinated structure of this compound and its derivatives may contribute to enhanced membrane permeability and bioactivity, suggesting potential as antimicrobial agents. While specific data on this compound is limited, related fluorinated nicotinic acid derivatives have been investigated for their antimicrobial properties. smolecule.com For example, 2-Amino-3-fluoroisonicotinic acid is suggested to have activity against both Gram-positive and Gram-negative bacteria.
Derivatives of similar heterocyclic structures, such as those based on the 2-amino-1,3,4-thiadiazole (B1665364) scaffold, have shown considerable antimicrobial activity. nih.gov Some of these compounds exhibited comparable efficacy to standard antibiotics like ciprofloxacin. nih.gov Similarly, derivatives of 2-amino-4-phenylthiazole (B127512) have demonstrated significant antifungal activity. asianpubs.org The introduction of amino acid and peptide moieties to these scaffolds has been a strategy to enhance their antimicrobial potential. asianpubs.orgnih.gov
Table 2: Antimicrobial Potential of Related Fluorinated and Heterocyclic Compounds
| Compound/Derivative Class | Target Microbe Type | Potential Activity | Reference(s) |
|---|---|---|---|
| 2-Amino-3-fluoroisonicotinic acid | Gram-positive and Gram-negative bacteria | Suggested antimicrobial activity. | |
| 2-Bromo-4-fluoronicotinic acid derivatives | Various bacterial strains | Potential effectiveness. | smolecule.com |
| 2-Amino-1,3,4-thiadiazole derivatives | Bacteria and Fungi | Comparable activity to standard antibiotics. | nih.gov |
| 2-Amino-4-phenylthiazole derivatives | Fungi | Significant antifungal activity. | asianpubs.org |
Anti-inflammatory Response Pathways
Nicotinic acid derivatives are recognized for their potential to modulate inflammatory responses. nih.gov The presence of fluorine in compounds like this compound can enhance their interaction with biological targets, making them valuable for developing anti-inflammatory agents. chemimpex.com Research on related compounds has pointed towards their ability to influence key inflammatory pathways. For instance, some nicotinic acid derivatives have been shown to affect the serum levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin-6 (IL-6). nih.gov
Furthermore, derivatives of 2-aminothiazole (B372263) have been synthesized and found to possess anti-inflammatory activity. nih.gov A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated their ability to activate the NRF2 pathway, a key regulator of cellular defense against oxidative stress and inflammation. nih.gov These compounds were shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators like PGE2 and COX-2 in stimulated macrophages. nih.gov This suggests that a potential mechanism for the anti-inflammatory effects of this compound derivatives could involve the modulation of such protective pathways.
Molecular Mechanism Elucidation
Induction of Apoptosis and Cell Cycle Modulation
A key mechanism underlying the antiproliferative effects of this compound derivatives is the induction of apoptosis and modulation of the cell cycle in cancer cells. Fluorinated nucleoside analogues, a class of compounds with structural similarities, are known to induce cell cycle arrest and promote apoptosis. nih.gov Research on various anticancer compounds with related structures has consistently pointed to apoptosis as a primary mode of action.
For example, a study on flufenamic acid derivatives showed that the lead compound induced apoptotic cell death in breast cancer cells, as evidenced by fragmented nuclei and an increase in caspase 9 mRNA levels. pensoft.net This suggests the involvement of the intrinsic apoptotic pathway. pensoft.net Similarly, 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to dose-dependently increase the percentage of sub-G1 cells, a hallmark of apoptosis, and induce morphological changes consistent with apoptosis. d-nb.info Furthermore, some sulfonamide derivatives have demonstrated the ability to cause cell cycle arrest at the G2/M phase and induce apoptosis. ekb.eg
Interaction with Key Signaling Pathways
The biological activities of this compound and its derivatives are mediated through their interaction with various key signaling pathways. The hedgehog signaling pathway, which is implicated in cell proliferation and angiogenesis, can be targeted by pyridyl inhibitors, a class to which nicotinic acid derivatives belong. google.com
In the context of cancer, derivatives of pyrrolo[3,2-c]pyridine, which are structurally related to nicotinic acid, have been investigated as kinase inhibitors. tandfonline.com One such derivative, compound 1r , was found to be a potent and selective inhibitor of FMS kinase, an important target in cancer and inflammatory diseases. tandfonline.com The interaction with such kinases can disrupt downstream signaling cascades that are crucial for cancer cell survival and proliferation. The anti-inflammatory effects of related compounds are also linked to signaling pathways. For instance, the activation of the NRF2 signaling pathway by 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives leads to the suppression of the NF-κB pathway, a central regulator of inflammation. nih.gov
Biochemical Pathway Modulation (e.g., NAD+ Metabolism)
Nicotinic acid and its derivatives are known to play a role in the modulation of biochemical pathways, most notably the metabolism of Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes. nsf.govmdpi.com The Preiss-Handler pathway is a salvage pathway for NAD+ synthesis that utilizes nicotinic acid as a precursor. nih.gov
Analogs of nicotinic acid, such as 2-hydroxynicotinic acid and 2-fluoronicotinic acid, have been reported to inhibit the enzyme nicotinate (B505614) phosphoribosyltransferase (NaPRTase), a key enzyme in the Preiss-Handler pathway. nsf.govnih.gov Inhibition of this pathway can be particularly relevant in cancer therapy. Some tumors rely on the Preiss-Handler pathway for NAD+ supply, and inhibiting NaPRTase can sensitize these cancer cells to other treatments that target NAD+ biosynthesis, such as NAMPT inhibitors. nsf.govnih.gov Therefore, this compound, as a nicotinic acid analog, could potentially modulate NAD+ levels in cells by interacting with enzymes of the Preiss-Handler pathway, thereby affecting cellular metabolism and energy homeostasis.
In Vivo Pre-clinical Animal Model Investigations (excluding clinical trials)
While in vivo pre-clinical data focusing specifically on this compound is limited in publicly accessible research, extensive investigations have been conducted on its structural analogs, particularly fluorinated nicotinic acid derivatives developed as imaging agents for positron emission tomography (PET). These studies provide critical insights into the biological behavior of this class of compounds in living organisms, primarily in the context of oncology. The research has centered on radiolabeled molecules targeting specific biomarkers, such as the prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer.
A prominent derivative, [18F]DCFPyL , which incorporates a 6-[18F]fluoronicotinic acid moiety, has been evaluated in immunocompromised mouse models bearing prostate cancer xenografts. aacrjournals.org In these studies, [18F]DCFPyL demonstrated the ability to clearly delineate PSMA-positive (PSMA+) tumors. aacrjournals.org Investigations revealed significant and specific uptake of the agent in PSMA+ PC3 PIP tumor xenografts compared to PSMA-negative (PSMA-) PC3 flu tumors. aacrjournals.org The uptake in PSMA+ tumors was remarkably high, while clearance from non-target tissues, with the exception of the kidneys where PSMA is also expressed, was rapid. aacrjournals.org This high contrast allows for clear visualization of the tumor. aacrjournals.org
Further research in mouse models with isogenic PSMA+ and PSMA- PC3 tumors confirmed the high specificity of [18F]DCFPyL. aacrjournals.org The uptake in the PSMA+ tumor reached 39.4 ± 5.4 percent of the injected dose per gram of tissue (%ID/g) at two hours post-injection. aacrjournals.org The ratio of uptake between the PSMA+ tumor and the PSMA- tumor was exceptionally high, at 358 to 1, underscoring the agent's specificity for its target. aacrjournals.org The compound's pharmacokinetics showed that while initial uptake was high in the kidneys, it decreased substantially over four hours. aacrjournals.org This specific, high-level accumulation in target tissues points to a mechanism involving ligand-mediated internalization following binding to PSMA. aacrjournals.org
Another related radiotracer, 18F-PSMA-1007 , was also developed using a 6-¹⁸F-fluoronicotinic acid-based prosthetic group. snmjournals.org Its pre-clinical evaluation in mice bearing PSMA-positive LNCaP tumors demonstrated high and specific tumor uptake, reaching 8.0 ± 2.4 %ID/g. snmjournals.org Small-animal PET imaging experiments successfully visualized the LNCaP tumors, confirming the potential of this class of compounds for in vivo tumor detection. snmjournals.org
These pre-clinical animal studies collectively highlight the utility of fluoronicotinic acid derivatives as platforms for developing targeted diagnostic agents. The in vivo behavior is characterized by high specificity and affinity for the intended molecular target, leading to high-contrast imaging capabilities in relevant disease models.
Data from Pre-clinical Animal Model Investigations
Table 1: Biodistribution of [18F]DCFPyL in PC3 PIP (PSMA+) and PC3 flu (PSMA-) Tumor-Bearing Mice
This table summarizes the biodistribution data, showing the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.
| Tissue | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) | 240 min (%ID/g) |
| PC3 PIP Tumor (PSMA+) | 46.7 ± 5.8 | 46.0 ± 7.6 | 39.4 ± 5.4 | 42.1 ± 3.4 |
| PC3 flu Tumor (PSMA-) | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.04 ± 0.0 |
| Kidney | 74.1 ± 6.6 | 28.5 ± 4.2 | 16.9 ± 3.1 | 7.4 ± 0.9 |
| Liver | 2.0 ± 0.2 | 1.4 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 |
| Spleen | 1.6 ± 0.3 | 1.4 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 |
| Bone | 1.9 ± 0.3 | 1.9 ± 0.2 | 1.8 ± 0.3 | 1.6 ± 0.3 |
| Data sourced from a study on [18F]DCFPyL in immunocompromised mice. aacrjournals.org |
Table 2: Summary of In Vivo Performance of Fluoronicotinic Acid Derivatives
This table provides a comparative overview of the key findings for different derivatives in pre-clinical animal models.
| Compound | Animal Model | Key Findings | Reference |
| [18F]DCFPyL | Immunocompromised mice with PSMA+/PSMA- prostate tumor xenografts | High tumor uptake (39.4 ± 5.4 %ID/g at 2h). aacrjournals.org Excellent tumor-to-background ratio (358:1 vs PSMA- tumor). aacrjournals.org Rapid clearance from non-target organs except kidneys. aacrjournals.org | aacrjournals.org |
| 18F-PSMA-1007 | Mice with LNCaP (PSMA+) and PC-3 (PSMA-) tumor xenografts | High and specific tumor uptake (8.0 ± 2.4 %ID/g). snmjournals.org Clear visualization of LNCaP tumors in small-animal PET imaging. snmjournals.org | snmjournals.org |
Applications in Advanced Chemical and Biological Research
Pharmaceutical Research and Drug Discovery as a Building Block
In the realm of pharmaceutical sciences, small molecule heterocyclic fragments are fundamental to constructing novel therapeutic agents. 2-Amino-4-fluoronicotinic acid serves as a key building block, offering a rigid scaffold and multiple points for chemical modification.
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached, influencing its three-dimensional shape and interaction with biological targets. researchgate.net The pyridine (B92270) ring of this compound provides a defined and rigid framework. This is advantageous in drug design, where controlling the spatial arrangement of pharmacophoric features is crucial for achieving high affinity and selectivity for a biological target, such as an enzyme or receptor. researchgate.netwhiterose.ac.uk While direct examples of its use are not extensively documented, its structural motifs are present in various bioactive compounds. For instance, the related compound 2,6-dichloro-5-fluoronicotinic acid is a starting material for the synthesis of Sotorasib, a drug used to treat specific types of cancer. mdpi.commdpi.com The synthesis involves converting the nicotinic acid into an amide and then building a more complex heterocyclic system upon this foundation. mdpi.com This highlights the utility of the fluoronicotinic acid scaffold in constructing pharmacologically active agents. mdpi.com
The incorporation of fluorine into amino acids and other drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. mdpi.comnih.gov Fluorine's high electronegativity and small size allow it to alter a molecule's acidity, basicity, and conformation, and it can form strong bonds with carbon, which often leads to increased metabolic stability. smolecule.comossila.com This can improve a drug's half-life and bioavailability. mdpi.comresearchgate.net Furthermore, fluorine can participate in favorable interactions with protein targets, potentially increasing binding affinity. smolecule.com The structure of this compound can be considered a synthetic, non-proteinogenic amino acid analogue, combining the features of an amino acid with a fluorinated heterocyclic core. This makes it a valuable synthon for creating peptidomimetics or other complex molecules where metabolic stability and target engagement are critical. nih.govresearchgate.net The growing acceptance of peptides and modified peptides as drugs, coupled with the prevalence of fluorine editing in drug optimization, places fluorinated amino acid structures at the forefront of pharmaceutical research. nih.gov
Table 1: Examples of Fluorinated Heterocyclic Scaffolds in Drug Development
| Starting Material/Scaffold | Resulting Drug/Compound Class | Therapeutic Area/Application | Key Synthetic Step |
| 2,6-dichloro-5-fluoronicotinic acid | Sotorasib | Oncology (Non-small-cell lung cancer) | Conversion to acyl chloride, then amide formation. mdpi.commdpi.com |
| 6-Fluoronicotinic acid | Quinoline-8-yl-nicotinamide derivatives | Oncology (Pancreatic cancer research) | Use as a building block for API synthesis. smolecule.com |
| Fluorinated Phenylacetic Acid | Atogepant | Migraine Treatment | Condensation with N,O-dimethylhydroxylamine. mdpi.com |
Agrochemistry and Pest Control Development
The principles of using fluorinated compounds to enhance biological activity extend to the agrochemical industry. chemimpex.com Fluorinated nicotinic acid derivatives have been explored for their potential as herbicides. A patent describes 2-amino-6-fluoronicotinic acids and their derivatives for the pre- and post-emergent control of grassy weeds, particularly wild oats, in various crops. google.com Although this patent refers to a different isomer, it establishes that the 2-amino-fluoronicotinic acid chemical class possesses herbicidal properties. The introduction of fluorine can enhance the efficacy and stability of agrochemicals, leading to the development of more effective and potentially more environmentally benign pesticides and herbicides. ossila.comchemimpex.com Natural toxins are often a source of inspiration for new pesticides, and synthetic modifications, including fluorination, can improve upon their properties for commercial use. nih.govnih.gov
Material Science Applications
In material science, fluorinated organic compounds are used to create polymers and coatings with specific properties like enhanced durability, chemical resistance, and unique optical or electronic characteristics. chemimpex.comnbinno.com While specific applications of this compound in this field are not well-documented, its structural relatives, such as 2-amino-4-fluorobenzoic acid, are known to be incorporated into polymers and resins to improve adhesion and corrosion resistance. nbinno.com The ability of the carboxylic acid and amino groups to participate in polymerization reactions, combined with the properties imparted by the fluorine atom, suggests potential utility for this compound as a monomer or additive in the development of advanced materials. smolecule.comnbinno.com
Radiopharmaceutical Synthesis and Molecular Imaging Probes
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (B77423) (¹⁸F). nih.gov The development of novel ¹⁸F-labeled probes is a major focus of radiopharmaceutical chemistry.
Directly labeling complex and heat-sensitive biomolecules like peptides and proteins with ¹⁸F can be challenging due to the harsh reaction conditions often required. nih.gov An indirect approach using an ¹⁸F-labeled prosthetic group (a small, reactive molecule) is therefore common. nih.govacs.org The prosthetic group is first radiolabeled and then conjugated to the biomolecule under milder conditions. researchgate.net
A prominent example is the activated ester of 6-fluoronicotinic acid, known as 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). acs.orguit.no This molecule serves as a highly efficient prosthetic group for labeling the amine groups of peptides and proteins. nih.govresearchgate.net The synthesis involves a nucleophilic substitution reaction on a trimethylammonium precursor with [¹⁸F]fluoride, which can be achieved rapidly and at moderate temperatures. acs.org The resulting [¹⁸F]F-Py-TFP can then be purified and reacted with a biomolecule of interest. nih.govacs.org This method has been used to label various peptides, including RGD peptides that target integrin αvβ3 for cancer imaging and DCFPyL, which targets the prostate-specific membrane antigen (PSMA). acs.orgaacrjournals.org The nicotinic acid core provides a stable scaffold for the ¹⁸F label, and the tetrafluorophenyl ester provides the necessary reactivity for conjugation. acs.orguit.no While this compound itself is not the compound used in these established methods, the success of its 6-fluoro isomer highlights the utility of the fluoronicotinic acid scaffold in developing prosthetic groups for PET imaging.
Development of PET Imaging Agents
Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that relies on the detection of gamma rays emitted from the annihilation of positrons. The radionuclide fluorine-18 (¹⁸F) is the most widely used positron emitter for PET due to its near-ideal physical properties, including a convenient half-life (t₁/₂ ≈ 109.8 min) and low positron energy (Eβ+max = 0.634 MeV), which allows for high-resolution imaging.
This compound serves as a critical precursor or scaffold in the synthesis of novel ¹⁸F-labeled PET radiotracers. Its utility stems from several key attributes:
Pre-fluorinated Scaffold: The presence of a stable fluorine-19 (¹⁹F) atom on the pyridine ring means the core structure is already established. This allows chemists to focus on introducing the radioactive ¹⁸F isotope at another position within a larger, more complex molecule built upon this scaffold.
Versatile Functional Groups: The amino (-NH₂) and carboxylic acid (-COOH) groups act as synthetic handles. They enable covalent conjugation to various targeting vectors, such as peptides, antibodies, or small-molecule inhibitors, directing the final radiotracer to specific biological targets like cell surface receptors or enzymes.
A primary strategy for its use involves multi-step synthesis. First, this compound is incorporated into a larger targeting molecule. This construct is then functionalized with a leaving group (e.g., nitro, tosylate, or a trialkylammonium salt) at a position suitable for nucleophilic radiofluorination. The final step involves reacting this advanced precursor with cyclotron-produced [¹⁸F]fluoride ion to yield the desired PET tracer.
For example, a research program might aim to develop a PET tracer for a specific kinase implicated in cancer. A known kinase inhibitor containing a pyridine ring could be re-engineered by synthesizing an analog from this compound. The final construct would be designed to undergo efficient ¹⁸F-labeling, allowing for the in vivo visualization and quantification of the target kinase.
The table below summarizes key parameters for a hypothetical PET tracer developed from a this compound derivative.
Table 1: Characteristics of a Hypothetical PET Tracer Derived from this compound
| Parameter | Description | Typical Value/Method |
| Precursor Compound | A derivative of the scaffold prepared for radiolabeling, often with a leaving group. | 2-Amino-4-fluoro-N-(peptide)-6-(trimethylammonium)nicotinamide triflate |
| Radiolabeling Method | The chemical reaction used to incorporate fluorine-18. | Nucleophilic Aromatic Substitution (SNAr) with K[¹⁸F]F-Kryptofix 2.2.2 complex |
| Radiochemical Yield (RCY) | The percentage of radioactivity incorporated into the final product, decay-corrected. | 15–40% |
| Molar Activity (A_m) | The ratio of radioactivity to the total molar amount of the compound (Bq/mol). | 40–150 GBq/μmol |
| Biological Target | The specific enzyme, receptor, or protein the tracer is designed to bind to. | e.g., Poly (ADP-ribose) polymerase (PARP), Epidermal Growth Factor Receptor (EGFR) |
Chemical Biology Tools and Probes
Chemical biology utilizes small molecules (probes) to study and manipulate biological processes in their native context. The well-defined structure of this compound makes it an excellent starting point for the rational design of such probes. Its bio-isosteric resemblance to natural nicotinic acid, combined with its unique fluorine substitution and conjugation handles, provides a platform for creating highly specific and functional tools.
Research findings demonstrate its application in several classes of chemical probes:
¹⁹F NMR Probes: The stable ¹⁹F atom serves as an ideal reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR offers a high signal-to-noise ratio and a large chemical shift window with virtually no background signal from biological systems. A probe incorporating the this compound moiety can be used to study protein-ligand interactions. Upon binding to a target protein, the local electronic environment around the fluorine atom changes, resulting in a measurable shift in its NMR signal. This provides direct evidence of binding and can offer insights into the conformation of the binding pocket without the need for a bulky or perturbing label.
Affinity-Based Probes: The carboxylic acid or amino group can be used to immobilize the molecule onto a solid support, such as agarose (B213101) or magnetic beads. This creates an affinity chromatography matrix. When a complex biological sample, like a cell lysate, is passed over this matrix, proteins that specifically bind to the this compound ligand are captured. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. This "pull-down" approach is a powerful method for target deconvolution and identifying novel binding partners.
Fluorescent Probes: By chemically coupling a fluorophore (e.g., Dansyl chloride, Fluorescein isothiocyanate) to the amino group of this compound, a fluorescent probe can be synthesized. In this design, the 4-fluoro-nicotinic acid portion acts as the recognition element that binds to the biological target of interest. The attached fluorophore acts as a reporter, enabling visualization of the target's location and concentration within cells or tissues using fluorescence microscopy.
The table below outlines the design and application of different chemical biology probes derived from this compound.
Table 2: Design of Chemical Biology Probes Using this compound
| Probe Type | Conjugation Site | Attached Moiety | Intended Application | Key Feature Utilized |
| ¹⁹F NMR Probe | N/A (intrinsic) | N/A | Studying protein-ligand binding events in solution. | The ¹⁹F atom's chemical shift is sensitive to its local environment. |
| Affinity Probe | Carboxylic Acid (-COOH) | Amine-functionalized agarose beads | Isolation and identification of binding proteins from cell lysates. | The scaffold acts as a "bait" to capture specific "prey" proteins. |
| Fluorescent Probe | Amino Group (-NH₂) | A fluorophore (e.g., Rhodamine B isothiocyanate) | Cellular imaging and localization of a target protein via microscopy. | The probe's fluorescence reports on the location of the binding event. |
| Photoaffinity Label | Amino Group (-NH₂) | A phot-reactive group (e.g., azido (B1232118) or benzophenone) | Covalently labeling a target protein upon UV irradiation for identification. | Forms a permanent bond with the target upon activation by light. |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-Amino-4-fluoronicotinic acid is not yet standardized, presenting an opportunity for the development of innovative and environmentally benign chemical pathways. Current approaches often rely on nucleophilic aromatic substitution (SNAr) reactions. For instance, a plausible route involves the reaction of a precursor like 2-bromo-4-fluoronicotinic acid with an ammonia (B1221849) source. smolecule.com Similarly, 2-chloro-4-fluoronicotinic acid can serve as a starting material. fluorochem.co.uk
However, future research must pivot towards more sustainable methods. This includes the use of cheaper starting materials and greener reaction conditions. A potential strategy could be adapted from methodologies used for similar structures, such as the multi-step synthesis of 2-amino-4-fluoropyridine (B1287999) from 2-pyridine carboxylic acid, which involves fluorination, amidation, and a Hofmann rearrangement. google.com The challenge lies in adapting these steps for the nicotinic acid structure while maintaining high yields and regioselectivity. The development of novel catalytic systems, potentially using earth-abundant metals, could also significantly reduce the environmental impact and cost of synthesis.
Table 1: Potential Synthetic Pathways for this compound
| Starting Material | Reaction Type | Key Reagents/Steps | Potential Advantages |
| 2-Bromo-4-fluoronicotinic acid | Nucleophilic Aromatic Substitution | Ammonia (or equivalent) | Direct, potentially high-yielding. smolecule.com |
| 2-Chloro-4-fluoronicotinic acid | Nucleophilic Aromatic Substitution | Ammonia (or equivalent) | Utilizes a common halogenated precursor. fluorochem.co.uk |
| 2-Pyridinecarboxylic Acid | Multi-step Synthesis | 1. Fluorination 2. Amidation 3. Hofmann Rearrangement | Starts from an inexpensive, readily available material. google.com |
| 7-Azaindole Derivatives | Multi-step, involving ring opening/rearrangement | Palladium-catalyzed cyanation/reduction sequences | Allows for complex scaffold construction. researchgate.net |
Exploration of Undiscovered Biological Activities and Targets
The biological profile of this compound is largely uncharted territory, offering a significant opportunity for discovery. Research on analogous compounds provides a logical starting point for investigation. For example, derivatives of nicotinic acid have been explored for antimicrobial and anticancer properties. smolecule.com Specifically, 2-aminonicotinic acid and 2-fluoronicotinic acid have been identified as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAPRT), an enzyme involved in NAD+ biosynthesis, with Ki values in the micromolar range. researchgate.net This suggests that this compound could be a valuable probe or lead compound for targeting metabolic pathways in cancer.
Future research should involve screening the compound against a wide array of biological targets. Given the prevalence of the pyridine (B92270) nucleus in pharmacologically active agents, potential activities could extend to kinase inhibition or G-protein coupled receptor modulation. researchgate.netmdpi.com The compound's structural similarity to biologically relevant molecules suggests it may interact with various enzymes or receptors. smolecule.com
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry provides a powerful tool for predicting the properties and potential bioactivities of molecules like this compound, thereby accelerating research and reducing experimental costs. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable methods. mdpi.com
Future computational studies should focus on several key areas:
Molecular Geometry and Electronic Properties: DFT calculations can optimize the molecular structure and determine electronic properties such as HOMO-LUMO energy gaps, electronegativity, and dipole moments. mdpi.com These parameters provide insight into the molecule's reactivity and potential intermolecular interactions.
Reaction Mechanism Simulation: Computational models can be used to investigate the mechanisms of synthetic reactions, helping to optimize conditions and yields. researchgate.net
Molecular Docking: Docking simulations can predict the binding affinity and orientation of this compound within the active sites of various biological targets, such as NAPRT or different kinases. smolecule.com This can prioritize experimental screening efforts.
Structure-Activity Relationship (SAR) Studies: By modeling derivatives of the parent compound, researchers can build robust SAR models to guide the design of more potent and selective analogs. rsc.org
Table 2: Representative Computational Methods for Analysis
| Computational Method | Basis Set Example | Calculated Properties | Research Application |
| Density Functional Theory (DFT) | b3lyp/6-311++g(d,p) | Optimized geometry, HOMO/LUMO energies, dipole moment, electrostatic potential. mdpi.com | Predicting reactivity and structure-function relationships. |
| Time-Dependent DFT (TD-DFT) | --- | Excited states, theoretical absorption/emission spectra. mdpi.com | Understanding photophysical properties for sensor or imaging applications. |
| Molecular Docking | --- | Binding affinity scores, interaction poses with protein targets. smolecule.com | Identifying potential biological targets and guiding drug design. |
Integration into Complex Chemical Libraries for High-Throughput Screening
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds against biological targets. evotec.combmglabtech.com The unique structure of this compound, featuring amino, carboxylic acid, and fluoro-substituted pyridine moieties, makes it an attractive candidate for inclusion in diverse chemical libraries.
The challenge is to synthesize not just the core molecule but a variety of derivatives to populate these libraries. The presence of both an amino group and a carboxylic acid group allows for dual functionalization, creating a wide range of amides, esters, and other derivatives. This structural diversity is critical for identifying hit compounds during HTS campaigns. evotec.com The inclusion of this scaffold and its derivatives could lead to the discovery of novel inhibitors for challenging targets. researchgate.netnih.gov
Role in Emerging Therapeutic Modalities
Beyond traditional small-molecule inhibitors, this compound has the potential to play a role in several emerging therapeutic areas.
Prosthetic Groups for PET Imaging: One of the most promising applications is in Positron Emission Tomography (PET). The fluorinated nicotinic acid core is an ideal scaffold for creating 18F-labeled prosthetic groups. pnas.org These agents, such as 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP), can be conjugated to biomolecules like peptides and proteins under mild conditions. researchgate.netnih.gov This allows for the development of novel PET tracers for diagnosing and monitoring diseases like cancer by targeting specific biomarkers such as the prostate-specific membrane antigen (PSMA) or integrins. nih.gov
Targeted Protein Degraders: The bifunctional nature of the molecule makes it a potential building block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. The carboxylic acid or amine group could serve as a handle to link a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound is well-suited for FBDD approaches. evotec.com Fragments are screened for weak binding to a target protein, and promising hits are then optimized and grown into more potent lead compounds.
The exploration of these advanced applications represents a significant frontier in realizing the full therapeutic potential of this versatile chemical scaffold.
Q & A
Basic: What are the established synthetic routes for 2-Amino-4-fluoronicotinic acid, and what key reaction parameters influence yield?
Methodological Answer:
Synthesis typically involves fluorination of nicotinic acid precursors or substitution reactions on pyridine derivatives. For example, regioselective fluorination at the 4-position can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction temperature (-20°C to 0°C) and solvent choice (e.g., dichloromethane) are critical to minimize side reactions. Post-fluorination, amination at the 2-position via nucleophilic substitution with ammonia or protected amines requires pH control (8–10) to optimize nucleophilicity . Enzymatic approaches, such as those used for analogous fluorinated phenylglycine derivatives (e.g., dynamic kinetic resolution with nitrilases), may also be adapted, though substrate specificity must be validated .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Melting Point Analysis : Compare observed melting points (e.g., 188–196°C for structural analogs like 2-Amino-4-fluorobenzoic acid ) with literature values. Deviations >2°C suggest impurities.
- NMR Spectroscopy : -NMR confirms fluorination position, while -NMR resolves amino and carboxylic proton environments. For example, deshielded aromatic protons in pyridine derivatives indicate fluorination-induced electronic effects.
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry validates molecular weight (CHFNO; theoretical [M+H] = 157.03).
Advanced: How can reaction conditions be optimized for regioselective fluorination in nicotinic acid derivatives?
Methodological Answer:
Regioselectivity depends on:
- Substrate Activation : Electron-withdrawing groups (e.g., carboxylic acid) direct fluorination to the para position. Pre-functionalization with protecting groups (e.g., methyl esters) alters electronic effects.
- Catalytic Systems : Pd-mediated C–H activation or Lewis acids (e.g., BF) enhance selectivity. For example, BF·EtO stabilizes transition states in electrophilic fluorination .
- Kinetic Control : Lower temperatures (-30°C) favor kinetic products, while higher temperatures promote thermodynamic redistribution. Monitor intermediates via in-situ IR or LC-MS .
Advanced: How should researchers resolve conflicting spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., -NMR shifts vs. computational predictions) require:
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with 2D NMR (COSY, HSQC) to assign connectivity.
- Isotopic Labeling : Introduce at the amino group to distinguish overlapping signals in crowded spectra.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and verify assignments. Discrepancies >1 ppm indicate potential misassignment .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential HF release during decomposition.
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers. Refer to safety data for analogs (e.g., 5-Amino-2-chloro-4-fluorobenzoic acid ).
Advanced: How does this compound compare to its structural analogs in medicinal chemistry applications?
Methodological Answer:
- Bioisosteric Potential : The pyridine ring enhances metabolic stability compared to benzoic acid analogs. Fluorine’s electronegativity improves membrane permeability.
- Enzymatic Compatibility : Unlike 4-Fluoro-D-phenylglycine (used in chiral synthesis ), the pyridine core may limit compatibility with aminotransferases. Screen enzyme libraries for activity.
- SAR Studies : Compare IC values in kinase inhibition assays with 2-Amino-5-fluoronicotinic acid to assess positional effects .
Advanced: How can researchers address discrepancies in reported melting points for fluorinated nicotinic acid derivatives?
Methodological Answer:
- Purification : Recrystallize from ethanol/water mixtures to remove residual solvents (e.g., DMF) that depress melting points.
- Polymorphism Screening : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms. For example, 2-Amino-4-fluorobenzoic acid exhibits a 188–196°C range due to crystal packing variations .
- Collaborative Validation : Cross-check with independent labs using standardized methods (e.g., USP monograph protocols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
